Cas no 18749-71-8 (Sitoindoside I)

Sitoindoside I structure
Nombre del producto:Sitoindoside I
Sitoindoside I Propiedades químicas y físicas
Nombre e identificación
-
- b-D-Glucopyranoside, (3b)-stigmast-5-en-3-yl,6-hexadecanoate
- Sitoindoside I
- (3β)-Stigmast-5-en-3-yl 6-O-palmitoyl-β-D-glucopyranoside
- 6-naphthalen-2-ylamino-1H-pyrimidine-2,4-dione
- Sitosteryl (6'-O-palmitoyl)-3beta-D-glucopyranoside
- Stigmast-5-en-3-beta-6'-palmitoylglucopyranoside
- Stigmast-5-en-3beta-O-(6-O-hexadecanoyl-beta-D-glucopyranoside)
- beta-Sitosterol glucoside 6'-O-monopalmitate
- beta-Sitosteryl beta-D-glucoside monopalmitate
- beta-Sitosteryl-beta-D-glucoside-6-monopalmitate
- Longiside B
- [ "Longiside B" ]
- Sitosteryl (6'-O-palmitoyl)-3-β-D-glucopyranoside
- Stigmast-5-en-3β-yl 6-O-palmitoyl-β-D-glucopyranoside
- 3β-(6-O-Palmitoyl-β-D-glucopyranosyloxy)stigmasta-5-ene
- Stigmast-5-en-3β-yl 6-O-hexadecanoyl-β-D-glucopyranoside
- Esterified Steryl Glucosides
- CHEMBL4452244
- Longiside B;Sitoindoside;Daucosterol 6'-O-palmitate
- Q27136065
- 6'-(beta-sitosteryl-3-O-beta-D-glucopyranosidyl)hexadecanoate
- (3beta)-Stigmast-5-en-3-yl 6-O-palmitoyl-beta-D-glucopyranoside
- HY-N1239
- CHEBI:67595
- beta-sitosteryl-3-O-beta-D-glucopyranosyl-6'-O-palmitate
- CS-0016640
- 18749-71-8
- DTXSID301317443
- AKOS032962079
- ASGlu
- [(2R,3S,4S,5R,6R)-6-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate
- (3beta)-stigmast-5-en-3-yl 6-O-hexadecanoyl-beta-D-glucopyranoside
- [6-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate
- Sitosteryl (6/'-O-palmitoyl)-3-beta-D-glucopyranoside
- ST 29:1;O;Hex;FA 16:0
- Stigmast-5-en-3-ol; (3β,24S)-form, 3-O-(6-O-Hexadecanoyl-β-D-glucopyranoside)
- Sitosterol 3-O-beta-glucopyranoside
- Sitosterol-3beta-glucoside
- DA-57906
- ((2R,3S,4S,5R,6R)-6-(((3S,8S,9S,10R,13R,14S,17R)-17-((2R,5R)-5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthren-3-yl)oxy)-3,4,5-trihydroxyoxan-2-yl)methyl hexadecanoate
- GLXC-16915
- 6-O-Palmitoyl-sitosteryl-ss-D-glucose
-
- Renchi: InChI=1S/C51H90O7/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-45(52)56-34-44-46(53)47(54)48(55)49(58-44)57-39-29-31-50(6)38(33-39)25-26-40-42-28-27-41(51(42,7)32-30-43(40)50)36(5)23-24-37(9-2)35(3)4/h25,35-37,39-44,46-49,53-55H,8-24,26-34H2,1-7H3
- Clave inchi: JCLYMCVRBRHEHI-UHFFFAOYSA-N
- Sonrisas: CC(C(CC)CCC(C1C2(C)C(C3C(CC2)C2(C)C(CC(OC4C(O)C(O)C(O)C(COC(CCCCCCCCCCCCCCC)=O)O4)CC2)=CC3)CC1)C)C
Atributos calculados
- Calidad precisa: 814.66900
- Masa isotópica única: 814.669
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 7
- Recuento de átomos pesados: 58
- Cuenta de enlace giratorio: 25
- Complejidad: 1250
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 11
- Recuento de centros estereoscópicos atómicos indefinidos: 3
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 15.1
- Superficie del Polo topológico: 105A^2
Propiedades experimentales
- Color / forma: Powder
- PSA: 105.45000
- Logp: 11.88120
Sitoindoside I PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | S496000-1mg |
Sitoindoside I |
18749-71-8 | 1mg |
$161.00 | 2023-05-17 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5030-5 mg |
Sitoindoside I |
18749-71-8 | 5mg |
¥2814.00 | 2022-04-26 | ||
TargetMol Chemicals | TN5030-5 mg |
Sitoindoside I |
18749-71-8 | 98% | 5mg |
¥ 1,900 | 2023-07-10 | |
TRC | S496000-10mg |
Sitoindoside I |
18749-71-8 | 10mg |
$1263.00 | 2023-05-17 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S64040-5mg |
(3β)-Stigmast-5-en-3-yl 6-O-palmitoyl-β-D-glucopyranoside |
18749-71-8 | 5mg |
¥2880.0 | 2021-09-07 | ||
TargetMol Chemicals | TN5030-5mg |
Sitoindoside I |
18749-71-8 | 5mg |
¥ 1900 | 2024-07-19 | ||
TargetMol Chemicals | TN5030-1 mL * 10 mM (in DMSO) |
Sitoindoside I |
18749-71-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2950 | 2023-09-15 | |
A2B Chem LLC | AE93521-5mg |
Sitoindoside I |
18749-71-8 | 98% | 5mg |
$1540.00 | 2024-04-20 | |
TargetMol Chemicals | TN5030-1 ml * 10 mm |
Sitoindoside I |
18749-71-8 | 1 ml * 10 mm |
¥ 2950 | 2024-07-19 | ||
TRC | S496000-25mg |
Sitoindoside I |
18749-71-8 | 25mg |
$ 3000.00 | 2023-09-06 |
Sitoindoside I Literatura relevante
-
1. Comparison of antidiabetic potential of (+) and (?)-hopeaphenol, a pair of enantiomers isolated from Ampelocissus indica (L.) and Vateria indica Linn., with respect to inhibition of digestive enzymes and induction of glucose uptake in L6 myotubesP. Sasikumar,B. Prabha,T. R. Reshmitha,Sheeba Veluthoor,A. K. Pradeep,K. R. Rohit,B. P. Dhanya,V. V. Sivan,M. M. Jithin,N. Anil Kumar,I. G. Shibi,P. Nisha,K. V. Radhakrishnan RSC Adv. 2016 6 77075
18749-71-8 (Sitoindoside I) Productos relacionados
- 42719-32-4(Peduncloside II)
- 34540-22-2(Madecassoside)
- 35286-58-9(Ziyuglycoside I)
- 16830-15-2(Asiaticoside)
- 14216-03-6(Hederacoside C)
- 65497-07-6(Esculentoside A)
- 39524-08-8(Asperosaponin VI)
- 114902-16-8(Ciwujianoside B)
- 1805249-65-3(2-Bromo-3-cyano-4-(trifluoromethoxy)benzoic acid)
- 2167988-67-0(methyl 7-thia-2-azaspiro4.5decane-4-carboxylate)
Proveedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:18749-71-8)Sitoindoside I

Pureza:>98%
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Precio ($):Informe